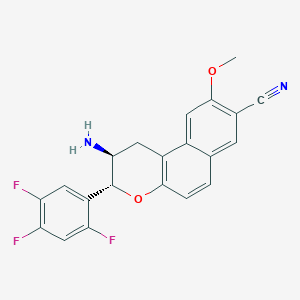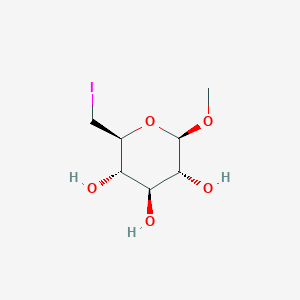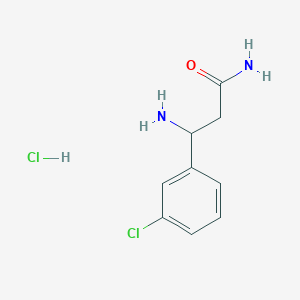
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 is a deuterated ester derivative of 10,12-octadecadienoic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 typically involves the esterification of 10,12-octadecadienoic acid with methanol-d4 (deuterated methanol) in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The use of deuterated methanol ensures the incorporation of deuterium atoms into the ester product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes that recognize fatty acid esters, leading to the incorporation of deuterium into metabolic products. This process allows researchers to study the dynamics of fatty acid metabolism and the effects of deuterium labeling on biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(10E,12Z)-Methyl ester 10,12-octadecadienoate: The non-deuterated version of the compound.
Methyl linoleate: Another ester of linoleic acid, commonly used in similar applications.
Deuterated fatty acid esters: A broad category of compounds similar in structure but with varying positions and numbers of deuterium atoms.
Uniqueness
(10E,12Z)-Methyl ester 10,12-octadecadienoate-d7 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and traceability of the compound in metabolic studies, making it a valuable tool for researchers.
Propiedades
Fórmula molecular |
C19H34O2 |
|---|---|
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
methyl (10E,12Z)-16,16,17,17,18,18,18-heptadeuteriooctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7-,10-9+/i1D3,3D2,4D2 |
Clave InChI |
KMXSXYSNZMSDFK-CWUITIQKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC\C=C/C=C/CCCCCCCCC(=O)OC |
SMILES canónico |
CCCCCC=CC=CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)






![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
